[(2S)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid)
Overview
Description
[(2S)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid) is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Mechanism of Action
Target of Action
Methenamine, a compound with a similar structure, is known to be a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Methenamine, a structurally similar compound, works by getting hydrolyzed to formaldehyde in an acidic environment (pH<6), which is considered to be highly bactericidal .
Biochemical Pathways
A related compound, methenamine, is known to affect the urinary tract, particularly in the context of infections .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [(2S)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid) are not explicitly mentioned in the available literature. For methenamine, it is known that ingestion of a 1-gram dose produces antibacterial activity in the urine within half an hour. Administration of 1 g twice daily produces continuous antibacterial activity in the urine .
Result of Action
Methenamine, a structurally similar compound, is known to have antibacterial properties, particularly in the urinary tract .
Action Environment
For methenamine, the ph of the environment plays a crucial role in its mechanism of action, with the compound being more effective in an acidic environment .
Biochemical Analysis
Biochemical Properties
[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The compound’s interaction with proteins can lead to changes in protein conformation and function, affecting various biochemical processes. For example, [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) can act as an inhibitor or activator of specific enzymes, thereby modulating their activity and impacting metabolic flux .
Cellular Effects
The effects of [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) on cellular processes are diverse and depend on the type of cells and the specific cellular pathways involved. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules, [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) can alter the activity of signaling cascades, leading to changes in cellular responses. Additionally, it can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) in laboratory settings are important factors to consider when studying its effects over time. This compound has been shown to exhibit stability under specific conditions, but it can degrade over time, leading to changes in its activity and effects on cellular function. Long-term studies have indicated that [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) can have sustained effects on cellular processes, but its activity may diminish as it degrades .
Dosage Effects in Animal Models
The effects of [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic processes. At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition, cellular stress, and tissue damage. Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance. Its interactions with specific enzymes can result in the activation or inhibition of metabolic pathways, affecting the production and utilization of metabolites .
Transport and Distribution
The transport and distribution of [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) within cells and tissues are critical for understanding its effects on cellular function. This compound can be transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cell, [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) can localize to specific cellular compartments, where it exerts its effects on biochemical processes .
Subcellular Localization
The subcellular localization of [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular processes. For example, [(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid) may localize to the nucleus, where it can interact with transcription factors and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-methylazetidin-2-yl]methanamine typically involves the formation of the azetidine ring followed by functionalization. One common method is the cyclization of suitable precursors under basic conditions. For instance, starting from a β-amino alcohol, cyclization can be achieved using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale production often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-methylazetidin-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring. Common reagents include alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, NaBH₄
Substitution: Alkyl halides, sulfonates
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azetidines, depending on the specific reagents and conditions used.
Scientific Research Applications
[(2S)-1-methylazetidin-2-yl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle with similar reactivity but less functionalization.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different chemical properties.
Uniqueness
[(2S)-1-methylazetidin-2-yl]methanamine is unique due to its specific substitution pattern and the presence of the bis(trifluoroacetic acid) moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2C2HF3O2/c1-7-3-2-5(7)4-6;2*3-2(4,5)1(6)7/h5H,2-4,6H2,1H3;2*(H,6,7)/t5-;;/m0../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOUSHWUINTLGJ-XRIGFGBMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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